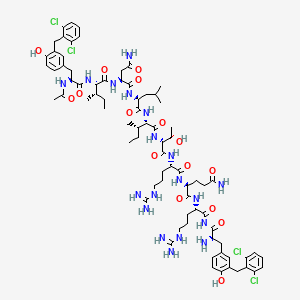![molecular formula C22H33ClN6 B1678691 Chlorhydrate de 3-(6-(diméthylamino)-4-méthylpyridin-3-yl)-2,5-diméthyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 195055-66-4](/img/structure/B1678691.png)
Chlorhydrate de 3-(6-(diméthylamino)-4-méthylpyridin-3-yl)-2,5-diméthyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Vue d'ensemble
Description
Le chlorhydrate de R 121919 est un antagoniste à haute affinité du récepteur 1 du facteur de libération de la corticotropine (CRF1). Ce composé est connu pour ses propriétés anxiolytiques et antidépressives, ce qui en fait un sujet de recherche important dans les domaines de la neuropharmacologie et de la psychoneuroendocrinologie . Le nom chimique du chlorhydrate de R 121919 est 3-[6-(diméthylamino)-4-méthyl-3-pyridinyl]-2,5-diméthyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine chlorhydrate .
Applications De Recherche Scientifique
Le chlorhydrate de R 121919 a un large éventail d’applications en recherche scientifique :
Neuropharmacologie : Il est utilisé pour étudier le rôle des récepteurs CRF1 dans les troubles liés au stress et pour développer des traitements potentiels contre l’anxiété et la dépression
Psychoneuroendocrinologie : Les chercheurs utilisent ce composé pour étudier les interactions entre le système nerveux et les réponses endocriniennes au stress.
Développement de médicaments : Il sert de composé de tête pour développer de nouveaux antagonistes du récepteur CRF1 avec des profils d’efficacité et de sécurité améliorés.
Études comportementales : Le chlorhydrate de R 121919 est utilisé dans des modèles animaux pour étudier les réponses comportementales au stress et les effets de l’antagonisme du récepteur CRF1.
Mécanisme D'action
Le chlorhydrate de R 121919 exerce ses effets en se liant et en inhibant le récepteur CRF1. Ce récepteur est impliqué dans la réponse de l’organisme au stress en médiatisant la libération de l’hormone adrénocorticotrope (ACTH) de l’hypophyse . En bloquant les récepteurs CRF1, le chlorhydrate de R 121919 réduit les élévations induites par le stress de l’ACTH plasmatique, ce qui lui confère des effets anxiolytiques et antidépresseurs .
Analyse Biochimique
Biochemical Properties
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these enzymes can lead to the modulation of various signaling pathways, thereby influencing cellular functions.
Cellular Effects
The effects of 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride on cells are profound. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in gene expression patterns . This can result in altered cellular functions, such as changes in cell proliferation, apoptosis, and metabolic activities.
Molecular Mechanism
At the molecular level, 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions.
Metabolic Pathways
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de R 121919 implique plusieurs étapes, commençant par la préparation du noyau pyrazolo[1,5-a]pyrimidine. Ce noyau est ensuite fonctionnalisé avec divers substituants pour obtenir le produit final. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques tels que l’éthanol ou le diméthylsulfoxyde (DMSO) et peuvent nécessiter un léger chauffage pour assurer une dissolution complète .
Méthodes de production industrielle
La production industrielle du chlorhydrate de R 121919 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures de contrôle qualité strictes pour garantir une pureté élevée (≥98 %) et une qualité constante d’un lot à l’autre .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de R 121919 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le chlorhydrate de R 121919 comprennent des solvants organiques tels que l’éthanol et le DMSO. Les réactions nécessitent souvent des températures contrôlées et peuvent impliquer des catalyseurs pour améliorer les vitesses de réaction .
Produits principaux
Les produits principaux formés à partir des réactions du chlorhydrate de R 121919 dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés avec des propriétés pharmacologiques modifiées .
Comparaison Avec Des Composés Similaires
Composés similaires
Antalarmin : Un autre antagoniste du récepteur CRF1 avec des propriétés anxiolytiques et antidépressives similaires.
CP154,526 : Un antagoniste puissant du récepteur CRF1 utilisé en recherche pour étudier les troubles liés au stress.
LWH234 : Un antagoniste du récepteur CRF1 avec des applications en neuropharmacologie.
Unicité
Le chlorhydrate de R 121919 est unique en raison de sa haute affinité pour le récepteur CRF1 (K_i = 3,5 nM) et de sa biodisponibilité orale . Cela en fait un outil précieux pour les études in vitro et in vivo, fournissant des informations sur le rôle des récepteurs CRF1 dans le stress et les troubles anxieux .
Propriétés
IUPAC Name |
3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.ClH/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3;/h12-14H,8-11H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDPMVPDGTXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621775 | |
| Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195055-66-4 | |
| Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-[3-[(2,6-dichlorophenyl)methyl]-4-hydroxyphenyl]propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1678611.png)










